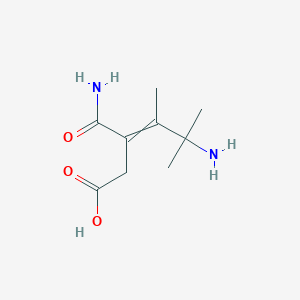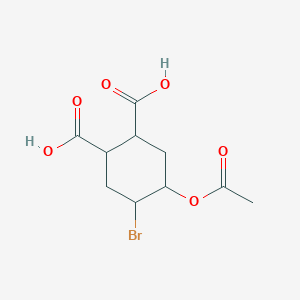
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and two carboxylic acid groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of cyclohexane derivatives followed by the introduction of acetyloxy and carboxylic acid groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by esterification and carboxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the bromine atom can participate in halogen bonding interactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Acetyloxy)-5-chlorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-fluorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-iodocyclohexane-1,2-dicarboxylic acid
Uniqueness
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its halogenated analogs
Eigenschaften
CAS-Nummer |
63028-38-6 |
|---|---|
Molekularformel |
C10H13BrO6 |
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H13BrO6/c1-4(12)17-8-3-6(10(15)16)5(9(13)14)2-7(8)11/h5-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XPOMBZCVEFMRIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(C(CC1Br)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
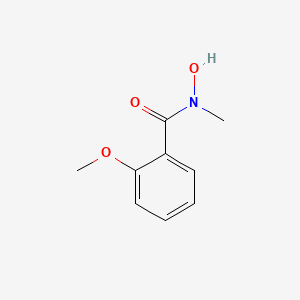


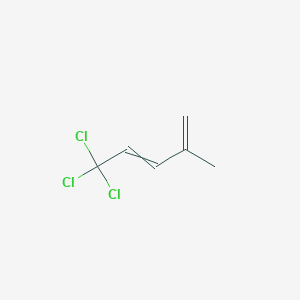
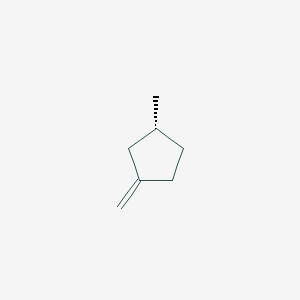
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
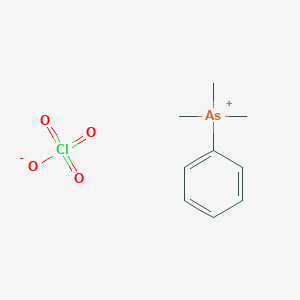
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
